6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative synthesized via efficient multi-component one-pot reactions . Its structure features a fused pyranopyrazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and a nitrile moiety at position 3. This compound serves as a precursor for synthesizing heterocyclic compounds with oxazine and pyranopyrazole moieties and has been explored for diverse biological activities, including antiviral (SARS-CoV-2 Mpro inhibition) and anti-inflammatory applications .
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8-12-13(9-3-5-10(20-2)6-4-9)11(7-16)14(17)21-15(12)19-18-8/h3-6,13H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGISYUBGOYLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129219 | |
| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81000-12-6 | |
| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81000-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation.
Mode of Action
The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase. The binding affinity of the compound to the lipid pocket is higher than to the ATP-binding pocket, implying potential applications as allosteric inhibitors.
Biochemical Pathways
The compound affects the p38 MAP kinase pathway. This pathway is involved in cellular responses to stress and inflammation. By inhibiting p38 MAP kinase, the compound can potentially modulate these responses.
Biochemical Analysis
Biochemical Properties
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of p38 MAP kinase. This enzyme is crucial in cellular responses to stress and inflammation. The compound interacts with the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase, exhibiting a higher affinity for the lipid pocket.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving p38 MAP kinase. By inhibiting this kinase, the compound can modulate gene expression and cellular metabolism, leading to reduced inflammation and potentially inhibiting cancer cell proliferation. The compound’s effects on different cell types, including immune cells and cancer cells, highlight its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with p38 MAP kinase. The compound binds to both the ATP-binding pocket and the lipid-binding pocket of the kinase, with a higher affinity for the lipid pocket. This binding inhibits the kinase’s activity, leading to downstream effects on gene expression and cellular responses to stress and inflammation. The inhibition of p38 MAP kinase by this compound suggests its potential as an allosteric inhibitor in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to reduced efficacy over time. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of p38 MAP kinase, leading to prolonged anti-inflammatory and anticancer effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase without significant adverse effects. At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to its activation or inactivation. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy. Studies have shown that the compound can effectively reach and accumulate in inflamed or cancerous tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on p38 MAP kinase. Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective inhibition of the kinase and subsequent therapeutic effects.
Biological Activity
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound can be synthesized through a one-pot multi-component reaction involving aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. The use of disulfonic acid imidazolium chloroaluminate as a catalyst has been noted for its effectiveness in facilitating this reaction under solvent-free conditions at elevated temperatures .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its anti-inflammatory properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent inhibitory effects against several cancer-related targets. Specifically, they have shown activity against BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these pyrazoles with traditional chemotherapeutics like doxorubicin has also been investigated for potential synergistic effects .
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor effects, the compound exhibits promising anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory pathways and cytokine production. Furthermore, some studies have reported their antimicrobial activities against various pathogens, suggesting their utility in treating infections alongside cancer therapies .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
- Combination Therapy in Breast Cancer : A study assessed the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives could enhance the efficacy of doxorubicin by inducing higher rates of apoptosis compared to doxorubicin alone .
- Inhibition of Tumor Growth : In vivo models demonstrated that specific pyrazole derivatives could significantly reduce tumor size and proliferation rates in xenograft models. This suggests a potential for development into therapeutic agents for cancer treatment .
Research Findings Summary Table
Scientific Research Applications
Synthesis Method Overview
| Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| Solvent-free synthesis | Disulfonic acid imidazolium chloroaluminate | 80 °C | High |
Medicinal Chemistry
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in medicinal chemistry due to its potential pharmacological activities. It has been investigated for:
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research suggests that the compound possesses antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics.
Material Science
The compound's unique structure allows for its application in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
Case Study 1: Antitumor Activity
A study published in the New Journal of Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction through the activation of caspases .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br, CF₃) : Enhance target binding in PDE2 inhibitors by increasing electrophilicity .
- Hydroxy Groups (e.g., 2-hydroxyphenyl in AMDPC): Confer anti-cancer activity via non-apoptotic mechanisms, possibly through cell cycle arrest .
- Methoxy Groups : Improve solubility and modulate electronic effects; the 4-methoxyphenyl derivative is pivotal in antiviral scaffold design .
Key Observations :
- Multi-Component Reactions : Efficient for synthesizing the parent compound (44–47% yield) .
- Complex Substitutions (e.g., 11t, 11i) : Lower yields (31–47%) due to steric and electronic challenges in introducing trifluoromethyl or benzyloxy groups .
Physicochemical Properties
Table 3: Spectral and Physical Properties
Q & A
Q. What are the most efficient synthetic routes for 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs). A one-pot method involves combining ethyl acetoacetate, hydrazine hydrate, malononitrile, and 4-methoxybenzaldehyde in aqueous ethanol (1:1 v/v) with trisodium citrate dihydrate as a catalyst. The reaction proceeds at room temperature for 2 hours, yielding ~90% product . Alternative protocols use ionic liquids (e.g., [Et₃NH][HSO₄]) or CTACl (cetyltrimethylammonium chloride) in water to improve atom economy and reduce toxicity .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization includes:
- ¹H NMR : Peaks at δ 12.09 (s, 1H, NH), 6.98–7.09 (m, 4H, aromatic protons), and 3.78 (s, 3H, OCH₃) .
- ¹³C NMR : Signals at δ 161.6 (C=O), 157.9 (C–OCH₃), and 97.3 (C–CN) .
- Melting point : 211–212°C (pure crystalline form) .
- HRMS : m/z 282.1117 (M+H)+ .
Q. What solvents and catalysts are optimal for scalable synthesis?
Water or ethanol/water mixtures are preferred for green synthesis . Catalysts like trisodium citrate dihydrate (10 mol%) or [Et₃NH][HSO₄] (5 mol%) enhance yields (>85%) without requiring high temperatures .
Advanced Research Questions
Q. How do substituents on the 4-aryl group influence biological activity?
Comparative studies show that electron-donating groups (e.g., 4-OCH₃) enhance vasorelaxant activity via calcium channel blockade, while electron-withdrawing groups (e.g., 4-NO₂) reduce efficacy. For example, the 4-methoxyphenyl derivative exhibits IC₅₀ = 12.3 µM in aortic ring assays, outperforming nifedipine analogs . Structural analogs with 4-bromo or 4-isopropyl substituents show reduced solubility but improved thermal stability .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
Discrepancies in ¹H NMR chemical shifts (e.g., NH proton at δ 12.09 vs. δ 12.14 in brominated analogs) arise from crystallinity and solvent polarity. For validation:
- Use DMSO-d₆ for consistent NH proton detection .
- Compare HRMS data with computational models (e.g., Gaussian 09) to confirm molecular ion peaks .
Q. What experimental models are suitable for evaluating antihypertensive activity?
- Ex vivo : Isolated rat aortic rings pre-contracted with KCl (80 mM) or phenylephrine (1 µM), with dose-dependent relaxation measured via force transducers .
- In vivo : Spontaneously hypertensive rats (SHRs) dosed orally (10–50 mg/kg), monitoring systolic blood pressure for 24 hours using tail-cuff plethysmography .
Q. How can reaction conditions be optimized to minimize byproducts?
- Temperature : Room temperature (25°C) reduces side reactions like aldol condensation .
- Stoichiometry : Maintain a 1:1:1.1 ratio of ethyl acetoacetate, aldehyde, and malononitrile to avoid unreacted intermediates .
- Workup : Precipitate the product directly from the reaction mixture to bypass column chromatography .
Methodological Challenges
Q. How to address low yields in scaled-up synthesis?
- Mechanochemical grinding : Improves reactant contact in solvent-free conditions, achieving >90% yield .
- Microwave-assisted synthesis : Reduces reaction time from 2 hours to 20 minutes at 60°C .
Q. What strategies validate the compound’s purity for pharmacological studies?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 6.2 min .
- DSC (Differential Scanning Calorimetry) : A single endothermic peak at 211°C confirms crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
